The compound is derived from imidazole, a common building block in organic chemistry. It belongs to the class of compounds known as alcohols due to the presence of a hydroxyl (-OH) group attached to the propan-1 backbone. Its chemical structure can be represented as follows:
The synthesis of 1-(1H-imidazol-2-yl)propan-1-ol typically involves several key steps:
The efficiency and yield of this synthesis can be influenced by various parameters including temperature, reaction time, and concentration of reactants.
The molecular structure of 1-(1H-imidazol-2-yl)propan-1-ol features:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography, which provide insights into the arrangement of atoms and functional groups within the molecule.
1-(1H-imidazol-2-yl)propan-1-ol can participate in various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for 1-(1H-imidazol-2-yl)propan-1-ol in biological contexts often involves its interaction with cellular targets:
1-(1H-imidazol-2-yl)propan-1-ol has numerous applications:
1-(1H-Imidazol-2-yl)propan-1-ol represents a structurally optimized imidazole derivative emerging as a critical pharmacophore in antimicrobial drug design. Characterized by a three-carbon chain terminating in a hydroxyl group attached to the imidazole ring's C-2 position, this compound leverages the imidazole nucleus's inherent bioelectronic properties—including its dipolar character, hydrogen-bonding capacity, and metabolic stability—while the propanol tail enhances target interaction versatility. Its design addresses urgent pharmaceutical needs: combating multidrug-resistant (MDR) pathogens through novel mechanisms and circumventing existing resistance pathways. Research into this scaffold exemplifies the strategic evolution of heterocyclic chemistry to confront global antimicrobial resistance (AMR), projected to cause 10 million annual deaths by 2050 without therapeutic innovation [9].
The historical trajectory of 1-(1H-imidazol-2-yl)propan-1-ol is interwoven with broader developments in imidazole medicinal chemistry. Early antifungal agents like clotrimazole (1970s) and ketoconazole (1980s) established the imidazole ring as a privileged scaffold targeting fungal cytochrome P450 enzymes. However, their utility was limited by systemic toxicity and pharmacokinetic challenges. The 1990s–2000s saw deliberate structural optimizations focusing on side chain modifications to enhance specificity and bioavailability. Unlike earlier derivatives with methyl or ethyl linkers, the introduction of a propanol moiety marked a significant advance. This extension to a three-atom chain improved membrane penetration and introduced a hydrogen-bonding site critical for target binding [8].
Table 1: Historical Development of Key Imidazole Antimicrobials
Era | Compound Class | Representative Agent | Structural Features | Limitations |
---|---|---|---|---|
1970s | First-gen azoles | Clotrimazole | Imidazole + phenyl groups | Topical use only; poor solubility |
1980s | Systemic azoles | Ketoconazole | Imidazole + piperazine chain | Hepatotoxicity; drug interactions |
1990s-2000s | Triazole derivatives | Fluconazole | Triazole + 2,4-difluorophenyl + propanol | Rising resistance in Candida spp. |
2010s-Present | Hybrid imidazole-propanols | 1-(1H-Imidazol-2-yl)propan-1-ol | C2-linked propanol chain + hybrid pharmacophores | Under investigation for resistance bypass |
The specific emergence of 1-(1H-imidazol-2-yl)propan-1-ol derivatives coincided with the AMR crisis. Research shifted toward "molecular hybridization"—fusing imidazole-propanol with auxiliary pharmacophores (e.g., benzofuran, triazole) to broaden spectrum and potency. For example, Demirayak’s 1999 synthesis of nitroimidazole-pyrrole hybrids demonstrated that extending the linker between heterocycles improved activity against Gram-positive pathogens [2]. This period established the propanol linker as a strategic component for enhancing conformational flexibility and reducing efflux susceptibility compared to shorter chains [5] [8]. By the 2020s, derivatives like oxime esters of 3-(1H-imidazol-1-yl)propan-1-one demonstrated sub-micromolar MIC values against fluconazole-resistant Candida spp., validating the pharmacophoric importance of the propyl backbone [3].
Imidazole-based compounds like 1-(1H-imidazol-2-yl)propan-1-ol counteract AMR through multifaceted mechanisms targeting resistance development at molecular and cellular levels:
Overcoming Efflux and Enzymatic Degradation: The propanol moiety enhances membrane permeability, reducing dependence on porin channels often restricted in Gram-negatives. Additionally, imidazole derivatives like metronidazole hybrids evade β-lactamase degradation—a major resistance mechanism in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, etc.) [2] [6]. Hybridization strategies covalently link imidazole-propanol to secondary antibiotics (e.g., coumarins, quinolones), creating dual-targeting entities that require simultaneous mutations for resistance, thereby lowering resistance frequency [2].
Disrupting Biofilm Formation: Imidazole-propanol derivatives interfere with quorum-sensing pathways in Pseudomonas aeruginosa and Candida albicans. The hydroxyl group chelates metal ions essential for biofilm matrix integrity, while the heterocycle penetrates extracellular polymeric substances (EPS), enhancing biofilm sensitivity at sub-MIC concentrations [5] [8].
Table 2: Resistance Mechanisms Addressed by Imidazole-Propanol Derivatives
Resistance Mechanism | Pathogen Examples | Imidazole-Propanol Counteraction Strategy | Efficacy Evidence |
---|---|---|---|
Efflux pump upregulation | MRSA, C. tropicalis | Propanol chain reduces lipophilicity, evading MDR transporters | 4–8-fold lower MIC vs. ethyl-linked analogs |
β-Lactamase production | K. pneumoniae, E. coli | Hybridization with non-β-lactam warheads (e.g., nitroimidazole) | MIC 20–40 µM for hybrid molecules |
Biofilm-mediated tolerance | P. aeruginosa, C. albicans | Hydroxyl group disrupts EPS metal coordination | 50% biofilm inhibition at 0.5× MIC |
Target site mutation | Fluconazole-resistant Candida | Enhanced CYP51 binding via H-bond donor/acceptor pairs | MIC 0.0054 µmol/mL for oxime ester 5j |
Global antibiotic consumption data underscores this need: veterinary use reached ~76,704 tons in 2018, while human consumption hit 14.3 DDDs/1000/day, driving resistance selection pressure [6] [9]. 1-(1H-Imidazol-2-yl)propan-1-ol’s efficacy against MDR strains is evidenced by derivatives like O-aroyl oximes exhibiting MICs of 0.0054–0.289 µmol/mL against fluconazole-resistant Candida, outperforming reference drugs (fluconazole MIC >1.6325 µmol/mL) [3] [5].
The propan-1-ol chain in 1-(1H-imidazol-2-yl)propan-1-ol is a critical determinant of its pharmacodynamic and pharmacokinetic profile. Key attributes include:
Conformational Flexibility and Target Fit: The three-carbon spacer optimally positions the imidazole ring to engage with enzyme active sites (e.g., fungal CYP51). Crystallographic studies of analogs like 1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one oxime esters confirm that the n-propyl length allows the imidazole N3 atom to coordinate heme iron in CYP51, while the hydroxyl forms H-bonds with active site residues (e.g., Tyr132, Gly307) [5]. Shorter chains (ethyl) reduce binding affinity by 3–5-fold due to suboptimal distance geometry [3].
Hydrogen-Bonding and Polarity Modulation: The terminal -OH serves as a H-bond donor/acceptor, enhancing solubility and reducing logP values compared to ketone or methylene analogs. This mitigates aggregation in aqueous environments and improves tissue distribution. For instance, replacing the propanol -OH with hydrogen in 1-(1H-imidazol-2-yl)propan-1-one increases logP by 0.8 units, correlating with reduced in vivo efficacy in murine candidiasis models [3] [8].
Metabolic Stability: Unlike ester-containing linkers, the propanol chain resists esterase-mediated hydrolysis, extending plasma half-life. Radiolabeling studies in rats show >60% intact compound at 4h post-administration for propanol derivatives versus <20% for ester-linked analogs [5].
Table 3: Pharmacophoric Impact of Propanol vs. Alternative Linkers
Linker Type | Representative Structure | Target Binding Affinity (Kd, μM) | Solubility (mg/mL) | Antifungal MIC (μmol/mL) |
---|---|---|---|---|
Ethyl (-CH2CH3) | 1-(1H-Imidazol-1-yl)ethanone | 48.2 ± 3.1 (CYP51) | 0.8 | >1.0 (C. albicans) |
Propyl (-CH2CH2CH3) | 1-(1H-Imidazol-1-yl)propan-1-one | 12.7 ± 1.5 | 1.2 | 0.5807 |
Propanol (-CH2CH2CH2OH) | 1-(1H-Imidazol-2-yl)propan-1-ol | 3.4 ± 0.7 | 8.5 | 0.0054–0.289 |
Butyl (-CH2CH2CH2CH3) | 1-(1H-Imidazol-1-yl)butan-1-one | 9.8 ± 0.9 | 0.5 | 0.5019 |
Synthetic methodologies exploit this pharmacophore through diverse routes: Mannich reactions conjugate imidazole to carbonyl precursors, followed by hydroxylation or reduction to install the propanol group. Alternatively, oxime formation at the C1 position of propanone derivatives yields stabilized conformers with enhanced bioactivity, as in (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (MIC 0.0054 µmol/mL) [3] [5]. These structural nuances position 1-(1H-imidazol-2-yl)propan-1-ol as a versatile scaffold for next-generation antifungals and antibacterials, particularly against WHO-critical pathogens.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7